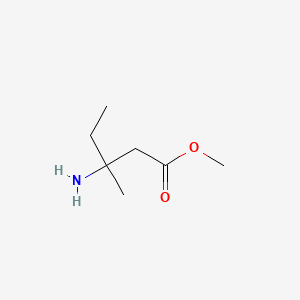![molecular formula C6H7N5 B1430251 [1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine CAS No. 793659-01-5](/img/structure/B1430251.png)
[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine
概要
説明
“[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine” is a chemical compound with the CAS Number: 793659-01-5 . It has a molecular weight of 149.16 . It is usually in the form of a powder .
Synthesis Analysis
The synthesis of derivatives of the [1,2,4]triazolo[4,3-b]pyridazine system has been reported . The preparation involves the use of ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7N5/c7-4-6-10-9-5-2-1-3-8-11(5)6/h1-3H,4,7H2 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been reported that reaction of the compound with hot 1 M sodium hydroxide solution took place on the ethoxycarbonyl group and at the position 6 of the triazolopyridazine system .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 149.16 .科学的研究の応用
Antiviral Activity
[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine derivatives have demonstrated promising antiviral activity. Specifically, certain derivatives have shown efficacy against the hepatitis-A virus (HAV) in cell culture studies, indicating their potential in antiviral therapy (Shamroukh & Ali, 2008).
Structural and Computational Analysis
These compounds have been the subject of extensive structural analysis and Density Functional Theory (DFT) calculations. Studies involving X-ray diffraction and other spectroscopic techniques have been used to elucidate their structure, contributing to our understanding of their chemical properties and potential applications (Sallam et al., 2021).
Synthesis Techniques
Advances in the synthesis of this compound and its derivatives have been a significant area of research. New methods have been developed for facile synthesis, enabling the production of various derivatives for further study and potential application in various fields (Arghiani et al., 2015).
Antiproliferative Activity
Some derivatives have shown antiproliferative activity, indicating their potential in cancer research. For instance, certain ester forms of these compounds have inhibited the proliferation of endothelial and tumor cells, suggesting a possible role in cancer treatment (Ilić et al., 2011).
Cytotoxic Agents
Studies have also explored the cytotoxic properties of these compounds, with particular focus on their activity against leukemia and breast adenocarcinoma cell lines. This research contributes to the understanding of their potential as chemotherapeutic agents (Mamta et al., 2019).
High-Energy Material Construction
An intriguing application of [1,2,4]Triazolo[4,3-b]pyridazine is in the construction of high-energy materials. Certain compounds synthesized using this structure have shown low sensitivity and high-energy properties, making them potential candidates for specialized applications in fields like materials science (Chen et al., 2021).
Antimicrobial Activities
Additionally, novel derivatives have been evaluated for their antimicrobial activities, indicating a potential role in the development of new antimicrobial agents (Ruso et al., 2014).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar compounds have been reported to interact with various proteins and enzymes .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways .
Result of Action
Similar compounds have been reported to have various biological activities .
特性
IUPAC Name |
[1,2,4]triazolo[4,3-b]pyridazin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c7-4-6-10-9-5-2-1-3-8-11(5)6/h1-3H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAANHMNFVSWQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
793659-01-5 | |
| Record name | 1-{[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid hydrate](/img/structure/B1430170.png)




![4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one](/img/structure/B1430176.png)


![([4-(4-Methoxyphenyl)-1H-imidazol-2-YL]methyl)methylamine dihydrochloride](/img/structure/B1430179.png)

![Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1430184.png)



